N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, a phenyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through nucleophilic substitution reactions using appropriate dimethoxybenzene derivatives.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Modulating Receptors: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)propanamide
- N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)propanamide
- N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dimethoxyphenyl group enhances its solubility and bioavailability, while the pyridazinone ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(21(26)22-16-9-11-18(27-2)19(13-16)28-3)24-20(25)12-10-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDIIPMFFVRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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